molecular formula C19H28N4O B12592324 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-17-0

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine

Cat. No.: B12592324
CAS No.: 650606-17-0
M. Wt: 328.5 g/mol
InChI Key: SBVISFKEOWFBOY-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features a pyrimidine-2,4-diamine core substituted at the 5-position with a benzyl group bearing a 4-octyloxy (C₈H₁₇O) chain on the phenyl ring.

Properties

CAS No.

650606-17-0

Molecular Formula

C19H28N4O

Molecular Weight

328.5 g/mol

IUPAC Name

5-[(4-octoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H28N4O/c1-2-3-4-5-6-7-12-24-17-10-8-15(9-11-17)13-16-14-22-19(21)23-18(16)20/h8-11,14H,2-7,12-13H2,1H3,(H4,20,21,22,23)

InChI Key

SBVISFKEOWFBOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide to form 4-(Octyloxy)phenol.

    Bromination: The next step is the bromination of 4-(Octyloxy)phenol to obtain 4-(Octyloxy)phenyl bromide.

    Coupling with Pyrimidine: The final step involves the coupling of 4-(Octyloxy)phenyl bromide with pyrimidine-2,4-diamine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular weight, and lipophilicity (estimated via XLogP or chain length):

Compound Name Substituent(s) Molecular Formula Molecular Weight XLogP/Lipophilicity Key References
Target Compound 4-(Octyloxy)phenylmethyl C₁₉H₂₈N₄O 340.46 High (C₈ chain)
Trimethoprim 3,4,5-Trimethoxyphenylmethyl C₁₄H₁₈N₄O₃ 290.32 0.93
GW 2580 3-Methoxy-4-(4-methoxybenzyloxy)phenylmethyl C₂₀H₂₂N₄O₃ 366.41 ~4.5 (estimated)
5-(4-Methoxybenzyl)pyrimidine-2,4-diamine 4-Methoxyphenylmethyl C₁₂H₁₄N₄O 230.27 1.25
Iclaprim-d6 Cyclopropyl-deuterated methoxybenzyl C₁₉H₂₂D₆N₄O₃ 378.48 Moderate

Key Observations :

  • Trimethoprim ’s compact trimethoxy group optimizes bacterial DHFR binding, while bulkier substituents (e.g., GW 2580’s benzyloxy-methoxy group) may shift selectivity toward mammalian enzymes or kinases .
DHFR Inhibition :
  • Trimethoprim : A well-established antibacterial agent targeting bacterial DHFR (IC₅₀ ~20 nM) with minimal human DHFR affinity due to steric complementarity with the smaller bacterial enzyme active site .
  • Target Compound: The octyloxy chain may disrupt binding to bacterial DHFR but could enhance interactions with parasitic or fungal DHFR variants, though specific data are lacking. Structural analogs like Methylbenzoprim () suggest non-toxic profiles for similar lipophilic derivatives .
  • GW 2580 : Functions as a cFMS kinase inhibitor, illustrating how substituent bulkiness can redirect activity from DHFR to other targets .
Toxicity Profiles :
  • Trimethoprim and Methylbenzoprim are classified as non-toxic, while Methotrexate (a pteridine-based DHFR inhibitor) is highly toxic due to its polyglutamation and prolonged enzyme binding .
  • The target compound’s long alkyl chain may reduce renal clearance, necessitating toxicity studies to evaluate accumulation risks.

Biological Activity

5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is an organic compound with significant potential in biological applications due to its unique structural properties. This compound features a pyrimidine core substituted with a phenyl group that is further modified by an octyloxy chain, contributing to its lipophilicity and membrane permeability. Its molecular formula is C19H28N4OC_{19}H_{28}N_{4}O with a molecular weight of approximately 328.5 g/mol .

The biological activity of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine primarily involves its interaction with various enzymes and receptors, particularly those implicated in cell signaling pathways. Notably, it has been shown to inhibit kinase activity, which plays a critical role in cell proliferation and survival, making it a candidate for cancer treatment. The lipophilic nature of the compound enhances its ability to penetrate cellular membranes, potentially increasing its efficacy in biological systems compared to less hydrophobic analogs.

Interaction Studies

Studies have focused on the binding affinity of this compound to specific proteins and enzymes. These interactions are crucial for understanding its mechanism of action at the molecular level. For example, the compound's ability to modulate enzymatic activities related to cancer cell proliferation has been a significant area of research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-{[3,4-Dimethoxyphenyl]methyl}pyrimidine-2,4-diamineDimethoxy instead of octyloxyLower lipophilicity compared to octyloxy derivative
5-{[3,4-Diethoxyphenyl]methyl}pyrimidine-2,4-diamineDiethoxy substituentsPotentially different solubility characteristics
5-{[3,4-Dipropoxyphenyl]methyl}pyrimidine-2,4-diamineDipropoxy substituentsVariation in hydrophobicity affecting biological activity

The longer alkoxy chains in 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine enhance its lipophilicity and improve its ability to penetrate lipid membranes compared to shorter-chain analogs.

Cancer Treatment Potential

Recent studies have highlighted the potential of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine as an anti-cancer agent. For instance, laboratory experiments demonstrated significant inhibition of tumor cell growth in vitro when treated with this compound. The results indicated that the compound effectively disrupted critical signaling pathways involved in cell division and survival.

Enzyme Inhibition Studies

Further research has explored the compound's role as an enzyme inhibitor. In particular, studies have shown that it can inhibit specific kinases associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

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